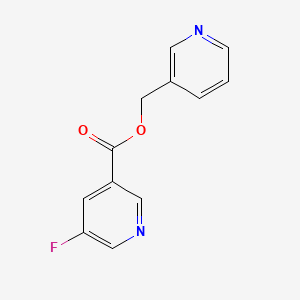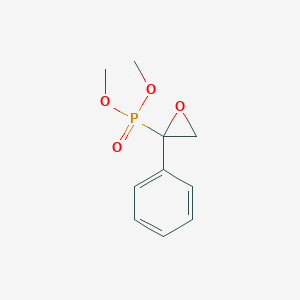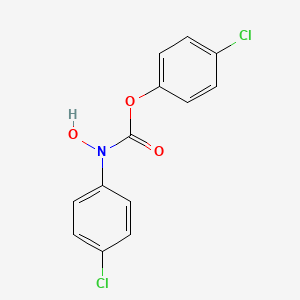
Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester is a chemical compound with significant relevance in various scientific fields. This compound is characterized by the presence of a carbamic acid group bonded to a 4-chlorophenyl group, which is further esterified with another 4-chlorophenyl group. Its molecular structure and properties make it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester typically involves the reaction of 4-chlorophenyl isocyanate with 4-chlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base like triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial synthesis also emphasizes safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include 4-chlorophenol, substituted carbamates, and various derivatives depending on the specific reaction conditions.
科学的研究の応用
Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of enzyme function or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, methyl ester
- Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxy-, methyl ester
Uniqueness
Carbamic acid, (4-chlorophenyl)hydroxy-, 4-chlorophenyl ester is unique due to its specific esterification with 4-chlorophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
13649-22-4 |
|---|---|
分子式 |
C13H9Cl2NO3 |
分子量 |
298.12 g/mol |
IUPAC名 |
(4-chlorophenyl) N-(4-chlorophenyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-1-5-11(6-2-9)16(18)13(17)19-12-7-3-10(15)4-8-12/h1-8,18H |
InChIキー |
GAZHHSIBIXQLKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(C(=O)OC2=CC=C(C=C2)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


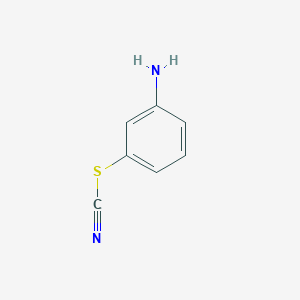

![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
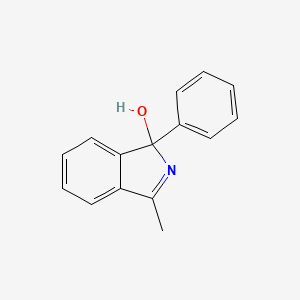

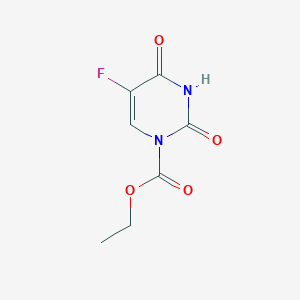
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
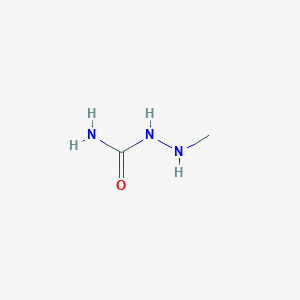
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
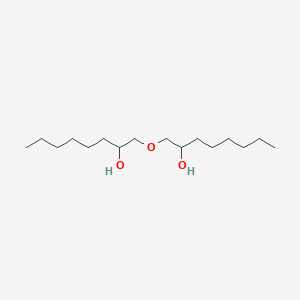
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)

